molecular formula C17H12Cl2O3 B3038823 7-[(3-chlorobenzyl)oxy]-4-(chloromethyl)-2H-chromen-2-one CAS No. 911290-21-6

7-[(3-chlorobenzyl)oxy]-4-(chloromethyl)-2H-chromen-2-one

Cat. No. B3038823
CAS RN: 911290-21-6
M. Wt: 335.2 g/mol
InChI Key: WGEZPSXGFOLSFP-UHFFFAOYSA-N
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Description

“7-[(3-chlorobenzyl)oxy]-4-(chloromethyl)-2H-chromen-2-one” is a chemical compound with the molecular formula C17H12Cl2O3 . It has an average mass of 335.181 Da and a mono-isotopic mass of 334.016357 Da .


Synthesis Analysis

The synthesis of this compound has been described in the context of developing novel selective monoamine oxidase (MAO) B inhibitors . The compound was designed, synthesized, and evaluated as an MAO inhibitor .


Molecular Structure Analysis

The molecular structure of this compound includes a coumarin core (2H-chromen-2-one) with a chloromethyl group at the 4-position and a 3-chlorobenzyl group attached via an oxygen atom at the 7-position .


Chemical Reactions Analysis

The compound has been evaluated as a monoamine oxidase (MAO) B inhibitor . Several compounds with MAO-B inhibitory activity in the nanomolar range and excellent MAO-B selectivity were identified .


Physical And Chemical Properties Analysis

The compound has a molecular formula of C17H12Cl2O3, an average mass of 335.181 Da, and a mono-isotopic mass of 334.016357 Da .

Scientific Research Applications

Future Directions

The compound has been identified as a promising clinical candidate for the treatment of neurodegenerative diseases due to its potent and selective MAO-B inhibitory activity, rapid blood-brain barrier penetration, short-acting and reversible inhibitory activity, slight inhibition of selected cytochrome P450s, and low in vitro toxicity .

properties

IUPAC Name

4-(chloromethyl)-7-[(3-chlorophenyl)methoxy]chromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12Cl2O3/c18-9-12-7-17(20)22-16-8-14(4-5-15(12)16)21-10-11-2-1-3-13(19)6-11/h1-8H,9-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGEZPSXGFOLSFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)COC2=CC3=C(C=C2)C(=CC(=O)O3)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12Cl2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-[(3-chlorobenzyl)oxy]-4-(chloromethyl)-2H-chromen-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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